REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1([O:16][CH2:17][CH3:18])[CH2:9][CH:8](C(OCC)=O)[C:7](=[O:15])[CH2:6][CH2:5]1)[CH3:2].[OH-].[K+]>>[CH2:17]([O:16][C:4]1([O:3][CH2:1][CH3:2])[CH2:9][CH2:8][C:7](=[O:15])[CH2:6][CH2:5]1)[CH3:18] |f:1.2|
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Name
|
ethyl 5,5-diethoxy-2-oxocyclohexane carboxylate
|
Quantity
|
38.7 g
|
Type
|
reactant
|
Smiles
|
C(C)OC1(CCC(C(C1)C(=O)OCC)=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a flask are successively added
|
Type
|
TEMPERATURE
|
Details
|
The mixture is refluxed for 16 hours
|
Duration
|
16 h
|
Type
|
EXTRACTION
|
Details
|
The organic phase is extracted twice with ether
|
Type
|
EXTRACTION
|
Details
|
an oily phase separates which is extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over potassium carbonate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISTILLATION
|
Details
|
is purified by distillation under reduced pressure
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC1(CCC(CC1)=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |